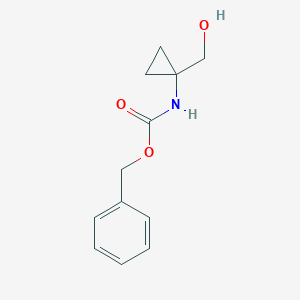

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

概要

説明

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3. It is also known by other names such as Cbz-1-Aminocyclopropylmethanol. This compound consists of a benzyl group attached to a carbamate moiety, which is further connected to a cyclopropyl ring bearing a hydroxymethyl group. The compound has a molecular weight of 221.25 g/mol and is primarily used for research purposes.

準備方法

Synthetic Routes and Reaction Conditions

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate can be synthesized through various synthetic routes. One common method involves the reaction of benzyl chloroformate with 1-(hydroxymethyl)cyclopropylamine under basic conditions . The reaction typically proceeds in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

化学反応の分析

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes selective cleavage under various conditions:

Electrophilic Ring Opening

Reacting with bromine (Br₂) in dichloromethane at 0°C yields dibrominated products through anti-addition. For example:

This reaction proceeds via a bromonium ion intermediate, with stereochemical outcomes influenced by the carbohydrate scaffold's substituents.

Acid-Catalyzed Hydration

In aqueous HCl (pH < 2), the cyclopropane ring undergoes regioselective cleavage to form a diol. The adjacent hydroxymethyl group directs protonation to the less substituted bond, stabilizing the carbocation intermediate (Fig. 1, ).

Nucleophilic Attack

Strong nucleophiles (e.g., thiols, amines) induce ring opening at the shared C–C bond. For instance, reaction with benzylthiol generates a thioether derivative, demonstrating Sₙ2-like inversion at the electrophilic center (Scheme 7, ).

Carbamate Group Reactivity

The benzyl carbamate moiety participates in hydrolysis and substitution:

Base-Promoted Hydrolysis

Under alkaline conditions (NaOH, H₂O/THF), the carbamate decomposes to release CO₂ and form a primary amine:

This reaction is critical for deprotection in synthetic workflows.

Acid-Mediated Stability

The carbamate resists hydrolysis under acidic conditions (pH > 4), making it suitable for temporary amine protection in multistep syntheses .

Hydroxymethyl Group Transformations

The –CH₂OH group undergoes oxidation and esterification:

Oxidation to Carboxylic Acid

Using KMnO₄ in acidic conditions converts the hydroxymethyl group to a carboxylate:

Esterification

Reaction with acetyl chloride (AcCl) in pyridine yields the corresponding acetate ester, enhancing lipophilicity for biological studies.

Comparative Reaction Data

Mechanistic Insights

-

Cyclopropane Reactivity : Ring strain (≈27 kcal/mol) drives electrophilic/nucleophilic openings. Stereoelectronic effects from the hydroxymethyl group direct regioselectivity .

-

Carbamate Stability : Resonance stabilization of the carbonyl group (C=O) inhibits hydrolysis under mild acidic conditions but allows cleavage in strong bases .

科学的研究の応用

Pharmaceutical Applications

-

Lead Compound in Drug Development

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is being explored as a lead compound for developing new pharmaceuticals, particularly for conditions related to the central nervous system (CNS). Its structural characteristics may confer advantages over traditional compounds, potentially leading to enhanced efficacy or reduced side effects in therapeutic applications. -

Opioid Receptor Interactions

Research indicates that derivatives of carbamates like this compound can exhibit significant binding affinities to opioid receptors. These interactions are crucial for developing analgesics with improved safety profiles and therapeutic indices . -

Mechanism of Action

The compound's mechanism involves interaction with specific molecular targets, which may include acting as a protecting group for amines or serving as intermediates in the synthesis of more complex molecules. This versatility makes it valuable in medicinal chemistry.

Chemical Synthesis Applications

-

Intermediate in Synthesis

This compound serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo various chemical reactions allows chemists to create derivatives with tailored properties for specific applications . -

Directed Metalation Chemistry

The compound has been studied within the context of directed ortho metalation (DoM) chemistry, where it acts as a strong directed metalation group (DMG). This property facilitates the selective functionalization of aromatic compounds, making it a valuable tool in synthetic organic chemistry .

Comparison with Related Compounds

The following table summarizes key features of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzyl carbamate | Simple carbamate structure | Lacks cyclopropane moiety |

| 1-Amino-2-hydroxycyclopropane | Hydroxyl and amino groups on cyclopropane | Different functional groups |

| Benzyl (1-(aminomethyl)cyclopropyl)carbamate | Aminomethyl instead of hydroxymethyl | Potentially different biological activities |

The unique cyclopropane structure of this compound provides distinct biological properties that may lead to novel therapeutic applications.

作用機序

The mechanism of action of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to act as inhibitors of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to form stable interactions with target proteins, leading to the desired biological effects.

類似化合物との比較

Similar Compounds

(1-Aminocyclopropyl)methanol: A related compound with similar structural features but lacking the benzyl carbamate moiety.

tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A derivative with a tert-butyl group instead of a benzyl group.

(1-Aminocyclopropyl)methanol hydrochloride: The hydrochloride salt form of (1-Aminocyclopropyl)methanol.

Uniqueness

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is unique due to its combination of a benzyl group and a cyclopropyl ring with a hydroxymethyl group. This unique structure imparts specific chemical and biological properties, making it valuable for various research applications .

生物活性

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate, a compound with the chemical formula CHNO, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound is primarily used as a building block in organic synthesis. It can undergo various transformations, including oxidation to form carboxylic acids and reduction to yield primary amines. Its derivatives have been synthesized for specific biological applications, particularly in the development of pharmaceuticals targeting various receptors and enzymes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that certain derivatives of this compound can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections. For example, a derivative was tested against common pathogens and demonstrated significant inhibitory effects.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies revealed that derivatives of this compound induce apoptosis in cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve the activation of specific signaling pathways that lead to cell death, making it a candidate for further development as an anticancer agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound's structure allows it to form stable interactions with proteins involved in various biological processes. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating metabolic pathways .

Study on Anticancer Effects

A notable study investigated the effects of this compound derivatives on cancer cells. The results indicated that these compounds showed enhanced cytotoxicity compared to standard treatments like bleomycin. The study highlighted the importance of structural modifications in improving the efficacy of these compounds against cancer cells .

Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of this compound derivatives against a range of bacterial strains. The findings demonstrated that certain modifications increased the potency of these compounds, making them promising candidates for further development in antimicrobial therapies.

Data Tables

The following table summarizes key findings related to the biological activities of this compound:

特性

IUPAC Name |

benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAZQQRNYILEOGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CO)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623283 | |

| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103500-22-7 | |

| Record name | Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。